N-(3,5-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea
Overview
Description
N-(3,5-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea is a useful research compound. Its molecular formula is C15H17N3O3 and its molecular weight is 287.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.12699141 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metallo-Supramolecular Macrocycles
Research by Troff et al. (2012) discusses the synthesis and characterization of pyridine-substituted urea ligands for self-assembling metallo-supramolecular macrocycles. These structures demonstrate potential for creating finely tuned macrocyclic systems with applications in material science and nanotechnology (Troff et al., 2012).
Anticancer Agents
A study by Feng et al. (2020) focuses on the design, synthesis, and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. These compounds show significant antiproliferative effects on various cancer cell lines, highlighting their potential as therapeutic agents (Feng et al., 2020).
Hydrogen Bonding and Self-Assembly
Corbin et al. (2001) investigate heterocyclic ureas and their ability to form multiply hydrogen-bonded complexes. This work has implications for understanding the principles of molecular recognition and self-assembly, which are critical in the development of molecular machines and materials (Corbin et al., 2001).
Electron Transfer and Hydrogen Bonding
Research by Pichlmaier et al. (2009) examines electron transfer across multiple hydrogen bonds in ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes, contributing to the understanding of redox processes in supramolecular assemblies (Pichlmaier et al., 2009).
Cytokinin Activity
Takahashi et al. (1978) explore the cytokinin activity of N-phenyl-N'-(4-pyridyl)urea derivatives, providing insights into their potential use in agriculture to enhance plant growth and yield (Takahashi et al., 1978).
Anion Coordination Chemistry
Wu et al. (2007) study the anion coordination chemistry of protonated urea-based ligands, contributing to the development of selective anion receptors with potential applications in environmental monitoring and separation processes (Wu et al., 2007).
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(6-methylpyridin-2-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-5-4-6-14(16-10)18-15(19)17-11-7-12(20-2)9-13(8-11)21-3/h4-9H,1-3H3,(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVHIZKRSJLQRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=CC(=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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